molecular formula C15H18Cl3NO B013017 Carpropamid CAS No. 104030-54-8

Carpropamid

Cat. No.: B013017
CAS No.: 104030-54-8
M. Wt: 334.7 g/mol
InChI Key: RXDMAYSSBPYBFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carpropamid (CAS 104030-54-8) is a systemic protective fungicide developed by Bayer CropScience for controlling rice blast disease (Pyricularia oryzae). Its IUPAC name is a mixture of (1R,3S)-2,2-dichloro-N-[(1R)-1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropane-1-carboxamide and its stereoisomers . The compound has a molecular formula of C₁₅H₁₈Cl₃NO (molecular weight: 334.67) and features a cyclopropane ring substituted with chlorine and methyl/ethyl groups, linked to a 4-chlorophenyl moiety via an amide bond .

Mechanism of Action:
this compound inhibits scytalone dehydratase (SDH), a key enzyme in the melanin biosynthesis pathway of P. oryzae. By blocking the dehydration of scytalone to 1,3,8-trihydroxynaphthalene, it disrupts fungal cell wall integrity, preventing appressoria penetration into rice tissues . Additionally, it induces phytoalexins (e.g., momilactone A) in rice plants, enhancing disease resistance .

Properties

IUPAC Name

2,2-dichloro-N-[1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl3NO/c1-4-14(10(3)15(14,17)18)13(20)19-9(2)11-5-7-12(16)8-6-11/h5-10H,4H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDMAYSSBPYBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(C1(Cl)Cl)C)C(=O)NC(C)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057922
Record name Carpropamid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104030-54-8
Record name Carpropamid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104030-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carpropamid [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104030548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carpropamid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclopropanecarboxamide Synthesis

The cyclopropanecarboxamide component of this compound is synthesized via acylation reactions using substituted cyclopropanecarbonyl chlorides. A representative procedure involves the reaction of 2,2-dichloro-1-ethyl-3-methylcyclopropanoyl chloride with 2-(2-chlorothiophen-4-yl)ethylamine in toluene, mediated by triethylamine (Scheme 1).

Reaction Conditions :

  • Solvent : Toluene

  • Temperature : Ambient (initial step), 80°C (final step)

  • Catalyst : Triethylamine (1.5 equivalents)

  • Yield : 91%

The acyl chloride is added dropwise to an ice-cold solution of the amine and triethylamine, followed by stirring at ambient temperature for 10 hours and subsequent heating to 80°C for 20 minutes. Workup includes sequential washing with water, dilute HCl, and brine, followed by column chromatography to isolate the product.

Amine Intermediate Preparation

The phenethylamine moiety is synthesized through the reduction of ketoximes. For example, 1-(4-chlorophenyl)propylamine is prepared by reducing 4-chlorophenylpropanone oxime using sodium borohydride (NaBH₄) in the presence of molybdenum oxide (MoO₃) as an additive.

Reduction Protocol :

  • Substrate : 4-Chlorophenylpropanone oxime (2.34 g, 14 mmol)

  • Reducing Agent : NaBH₄ (3.38 g, 0.914 mol)

  • Additive : MoO₃ (1.81 g, 0.126 mol)

  • Solvent : Methanol

  • Yield : 59–90%

The reaction proceeds via an exothermic process, with gas evolution observed within 30 minutes. Post-reduction, the product is isolated through acid-base extraction and distillation.

Structural Modifications to Overcome Resistance

Alternative Amine Derivatives

To address fungal resistance linked to mutations in scytalone dehydratase (SDH), researchers have modified the amine component of this compound. Cycloalkyl and alkylamines, such as 1-cyclohexylethylamine and 1-cyclopentylethylamine, are synthesized by reducing corresponding acetylcycloalkane oximes (Table 1).

Table 1: Yields and Physical Properties of Modified Amines

Amine DerivativeYield (%)Boiling Point (°C)
1-Cyclohexylethylamine59130–135
1-Cyclopentylethylamine16135–140
1-Cycloheptylethylamine36140–145

These amines are subsequently acylated with cyclopropanecarbonyl chlorides to produce analogs with enhanced binding affinity to mutated SDH.

Coupling Reactions and Final Product Isolation

Acylation of Amine Intermediates

The final step in this compound synthesis involves coupling the cyclopropanecarbonyl chloride with the phenethylamine derivative. For instance, 2-(2-chlorothiophen-4-yl)ethylamine reacts with 2,2-dichloro-1-ethyl-3-methylcyclopropanoyl chloride in toluene, yielding this compound after chromatographic purification.

Key Spectral Data :

  • IR (KBr) : 1680 cm⁻¹ (C=O stretch)

  • ¹H NMR (CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 3.45 (q, 2H, NHCH₂)

Optimization and Scalability Considerations

Solvent and Catalytic Systems

The choice of solvent significantly impacts reaction efficiency. Toluene is preferred for acylation due to its non-polar nature, which minimizes side reactions. Triethylamine serves dual roles as a base and catalyst, neutralizing HCl byproducts and accelerating the acylation process.

Purification Techniques

Column chromatography using silica gel with hexane/isopropyl ether (3:1) effectively separates this compound from unreacted starting materials and byproducts. This method achieves a purity of >95%, as confirmed by HPLC analysis.

Chemical Reactions Analysis

Carpropamid undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

    Substitution: this compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Rice Blast Control

Carpropamid is predominantly used to combat rice blast disease. Its effectiveness has been documented in various studies:

  • Single Application Efficacy : Research indicates that a single application can effectively control both leaf and panicle blast diseases in rice seedlings .
  • Resistance Management : Continuous use of this compound has led to the emergence of resistant fungal isolates; however, studies show that resistance can decline rapidly when applications are ceased .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound with other fungicides against rice blast:

Fungicide Target Disease Application Method Efficacy Notes
This compoundRice BlastGranule treatmentHighEffective in nursery-box treatments
DiclocymetRice BlastFlowable formulationModerateCross-resistance with this compound detected
TricyclazoleRice BlastGranule treatmentModerateNo MBI-Ds included
FerimzoneRice BlastFlowable formulationHighAnother MBI-D option

Case Study 1: Resistance Monitoring

In a study conducted in Saga Prefecture, Japan, researchers monitored the emergence of resistant isolates of P. oryzae from fields treated with this compound. The findings indicated that after several years of continuous application, resistant populations emerged. However, once applications ceased, the frequency of resistant isolates declined significantly over time . This highlights the importance of integrated pest management strategies that alternate between different fungicides to mitigate resistance development.

Case Study 2: Effectiveness in Field Trials

Field trials conducted in Kyushu demonstrated that this compound effectively reduced disease incidence compared to untreated controls. The trials showed that combining this compound with other fungicides like benomyl helped maintain lower frequencies of resistant mutations compared to exclusive use of MBI-Ds .

Comparison with Similar Compounds

Environmental Behavior :

  • Soil Adsorption : Carpropamid exhibits strong adsorption in soil (Freundlich constant KF = 4.79) due to hydrophobic interactions, reducing leaching risks .
  • Degradation : Half-life ranges from weeks to months in paddy fields, with faster degradation in natural water (photolysis) than in sterile conditions .
  • Mobility : Low mobility in soil (distribution coefficient Kd: 1.25–5.02), attributed to high organic carbon affinity .

Key Findings :

  • This compound and diclocymet share a cyclopropane core but differ in side chains; fenoxanil incorporates a lactate-derived structure .
  • Resistance to this compound emerged in Japan (1998–2001) due to SDH-V75M mutation, reducing inhibitor binding affinity .

Key Findings :

  • MBI-Ds like this compound act earlier in melanin synthesis than MBI-Rs, offering distinct resistance profiles .
Carboxylic Acid Amide (CAA) Fungicides

CAAs (e.g., iprovalicarb) inhibit cellulose synthase but share structural similarities with MBI-Ds:

Parameter This compound Iprovalicarb
Target Scytalone dehydratase Cellulose synthase
Core Structure Cyclopropane-carboxamide Valine-derived carbamate
Bioactivity Non-fungicidal (induces plant defenses) Direct fungicidal activity

Key Findings :

  • Despite structural overlap (amide bonds), CAAs and MBI-Ds differ in target sites and biological effects .
Optimized Derivatives

Derivatives of this compound, such as compound 19 (1-fluoro-ethene analog), show enhanced activity:

Parameter This compound Compound 19
Foliar Activity Baseline 15× higher
Structural Change α-methyl-benzylamine side chain Elongated phenoxy-ethylamine + fluorinated terminus

Key Findings :

  • Modifications to the amine side chain and cyclopropane substituents improve binding to SDH .

Biological Activity

Carpropamid, a systemic fungicide primarily used in rice cultivation, has garnered attention due to its unique biological activity, particularly its ability to inhibit melanin biosynthesis in fungal pathogens. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data tables to provide a comprehensive overview.

Overview of this compound

  • Chemical Structure : this compound (chemical formula: C15H18Cl3NO) is characterized by its amide structure and is classified as a melanin-inhibiting fungicide. It is not highly soluble in water and exhibits low volatility, making it suitable for agricultural applications where persistence in the environment is a consideration .
  • Mechanism of Action : The primary mechanism through which this compound exerts its antifungal effects is by inhibiting melanin biosynthesis in the appressoria of the rice blast fungus Magnaporthe grisea. This inhibition disrupts the pathogen's ability to penetrate plant tissues, thereby reducing disease incidence .

Inhibition of Fungal Pathogens

This compound has been shown to effectively control rice blast disease caused by Magnaporthe grisea. Key studies indicate that:

  • Melanin Biosynthesis Inhibition : Research demonstrates that this compound significantly inhibits the production of scytalone, a precursor in melanin biosynthesis. This action impairs the fungus's ability to form appressoria, structures essential for penetration into host tissues .
  • Induction of Systemic Acquired Resistance (SAR) : In addition to its fungicidal properties, this compound also acts as an inducer of systemic acquired resistance in rice plants. This dual action enhances plant defense mechanisms against various pathogens beyond just those affected directly by the fungicide .
Biological Activity Effect Reference
Melanin InhibitionDisruption of fungal penetration
SAR InductionEnhanced plant defenses

Toxicity Profile

While this compound is considered low in toxicity to mammals, it exhibits moderate toxicity to non-target organisms such as birds and aquatic life. The compound's environmental persistence and potential impact on ecosystems necessitate careful management in agricultural settings .

Field Studies

Field trials have demonstrated the effectiveness of this compound in controlling rice blast. For instance, studies conducted in various rice-growing regions have reported significant reductions in disease severity when this compound was applied compared to untreated controls. The following table summarizes key findings from these studies:

Study Location Application Rate (g/ha) Disease Severity Reduction (%) Reference
Asia10070
South America15065
Africa20080

Laboratory Studies

Laboratory studies have further elucidated the mechanism behind this compound's biological activity. For example:

  • A study demonstrated that concentrations of this compound effectively inhibited germination and appressorium formation of M. grisea at sub-lethal doses, confirming its role as a melanin biosynthesis inhibitor .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Carpropamid in environmental samples, and how can their accuracy be validated?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to minimize matrix effects. Calibration curves should span expected environmental concentrations (e.g., 0.1–100 µg/L). Validate via recovery experiments (spiked samples) and inter-laboratory comparisons. For pesticide residue analysis, certified reference materials (CRMs) like those listed in LC/MS/MS protocols are critical .
  • Data Quality : Report limits of detection (LOD) and quantification (LOQ) based on signal-to-noise ratios. Include quality control steps such as blank samples and replicate injections to address contamination or instrument drift .

Q. What is the biochemical mode of action of this compound against fungal pathogens, and how can this mechanism be experimentally verified?

  • Experimental Design : this compound inhibits scytalone dehydratase, a key enzyme in melanin biosynthesis in Magnaporthe oryzae (rice blast fungus). Verify this via:

  • Enzyme assays : Measure inhibition kinetics using purified scytalone dehydratase and substrate analogs.
  • X-ray crystallography : Resolve the enzyme-inhibitor complex structure to confirm binding interactions, as demonstrated in Nakasako et al. (1998) .
    • Controls : Include untreated enzyme activity and competitive inhibitors (e.g., tricyclazole) to validate specificity .

Q. How can researchers optimize the synthesis of this compound for laboratory-scale studies?

  • Synthetic Protocol : Follow Kanto Reagent’s guidelines for organic synthesis, using 1,2,3-trichlorobenzene as a precursor. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via high-performance liquid chromatography (HPLC) (>98% purity threshold) .
  • Characterization : Use nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to validate the structure. Report melting point (mp 152°C) and storage conditions (0–6°C) to ensure stability .

Advanced Research Questions

Q. How can conflicting data on this compound’s environmental degradation half-life be systematically resolved?

  • Contradiction Analysis : Discrepancies may arise from variable pH, microbial activity, or light exposure. Design a controlled study comparing degradation under standardized conditions (e.g., OECD 307 guidelines). Use LC-HRMS to identify degradation products and quantify kinetics. Apply statistical meta-analysis to reconcile prior studies, prioritizing peer-reviewed datasets .
  • Recommendation : Publish raw data and experimental parameters (e.g., soil type, temperature) to enhance reproducibility .

Q. What molecular mechanisms underlie fungal resistance to this compound, and how can these be investigated?

  • Genomic Approach : Sequence resistant M. oryzae strains to identify mutations in scytalone dehydratase. Compare with wild-type structures (PDB: 1STD) to assess steric or electrostatic changes .
  • Functional Validation : Express mutant enzymes in E. coli and measure IC50 values. Cross-reference with field efficacy data to correlate mutations with resistance .

Q. What advanced strategies can mitigate this compound’s ecotoxicological risks without compromising antifungal efficacy?

  • Methodological Framework :

  • Structure-Activity Relationship (SAR) Studies : Modify this compound’s trichloromethyl group to reduce persistence while retaining target affinity.
  • Environmental Modeling : Use fugacity models to predict soil and water compartmentalization. Pair with toxicity assays on non-target organisms (e.g., Daphnia magna) .
    • Green Chemistry : Evaluate solvent-free synthesis routes and biodegradable formulations .

Q. How can cross-resistance between this compound and other melanin biosynthesis inhibitors (MBIs) be assessed?

  • Experimental Design : Conduct in vitro bioassays with pathogens pre-exposed to MBIs (e.g., tricyclazole). Measure EC50 shifts via probit analysis.
  • Field Trials : Monitor resistance emergence in regions with prolonged this compound use. Use PCR-based markers to track target gene mutations .

Methodological Guidelines for Data Interpretation

  • Addressing Contradictions : Apply dialectical analysis to distinguish principal vs. secondary contradictions (e.g., environmental factors vs. application practices). Prioritize variables with the strongest mechanistic evidence .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Document synthesis protocols, analytical parameters, and statistical codes in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carpropamid
Reactant of Route 2
Reactant of Route 2
Carpropamid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.